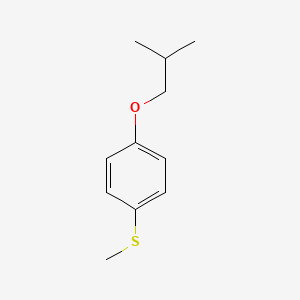
4-iso-Butoxyphenyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It contains a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 4-iso-butoxyphenol with methylthiol in the presence of a suitable catalyst. One common method includes the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivers sulfides in good yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-containing ionic liquid-based catalysts. These catalysts can catalyze selective oxidation reactions and are highly used in chemical processes . The immobilization of these catalysts on diverse solid supports allows for easy separation and recycling after the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the sulfur atom, often using reagents like halides or nucleophiles.
Major Products:
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Reduction: Reduction typically yields the corresponding thiol or sulfide.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
4-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Wirkmechanismus
The mechanism of action of 4-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfide group. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone, which can further interact with biological molecules. The compound may also participate in radical reactions, where the formation of sulfur radicals plays a crucial role .
Vergleich Mit ähnlichen Verbindungen
- Methyl phenyl sulfide
- Methyl-p-tolylsulfide
- 4-chlorothioanisole
- 4-bromothioanisole
- Ethylphenylsulfide
Comparison: 4-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and the types of reactions it undergoes .
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
SVOLIQXPWTWDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
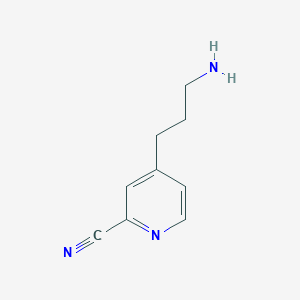
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
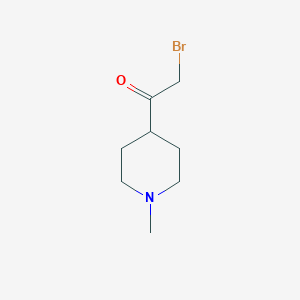
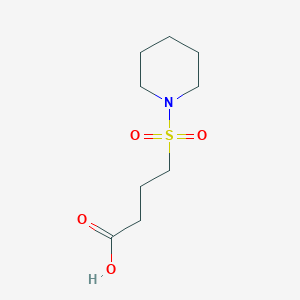

![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
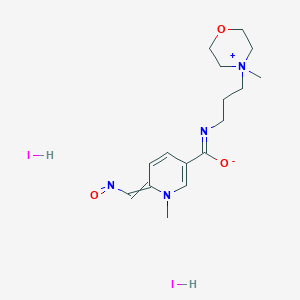
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)

